N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

Catalog Number: EVT-4321625
CAS Number:
Molecular Formula: C25H28N2O5S
Molecular Weight: 468.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DQ-2511 is a substituted benzamide derivative that has been investigated for its anti-ulcer and prokinetic properties. [] It falls under the classification of gastrointestinal drugs. [] DQ-2511 has been a subject of scientific research for its potential in treating gastric motility disorders and peptic ulcers.

Synthesis Analysis

The synthesis of DQ-2511 involves a series of steps starting with 2-(3,4-dimethoxyphenyl)ethylamine. A detailed description can be found in the paper "Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities." [] The synthesis involves acylation of the amine with various reagents, ultimately leading to the formation of DQ-2511 and related compounds.

Molecular Structure Analysis

While the exact molecular structure of DQ-2511 is not explicitly provided in the papers, it can be inferred from its chemical name and the synthesis pathway described. [] It comprises a benzamide core with a 2-(3,4-dimethoxyphenyl)ethylamine substituent linked through a carbamoylmethyl group.

Chemical Reactions Analysis

The papers discuss various reactions involving DQ-2511 and its proposed metabolites. [] These include N-dealkylation of the secondary amine, acetylation, N-demethylation via carbinolamine derivatives, and aromatic hydroxylation followed by glucuronidation. []

Mechanism of Action

DQ-2511 has been shown to ameliorate delayed gastric emptying induced by cholecystokinin-octapeptide, dopamine, and alpha-calcitonin gene-related peptide. [] Radioligand binding studies suggest that its prokinetic action is not due to the blockade of receptors for cholecystokinin-octapeptide, dopamine, serotonin, alpha-calcitonin gene-related peptide, nicotine, or muscarine. [] Evidence points towards the involvement of intrinsic and extrinsic autonomic innervation in its mechanism of action. [] Additionally, it has been shown to activate a cyclic GMP-dependent Cl- channel in rabbit gastric parietal cells, leading to an increase in cyclic GMP levels without affecting intracellular Ca2+ concentration. []

Applications

DQ-2511 has been extensively researched for its potential in treating gastric motility disorders and peptic ulcers. [, , ] Studies demonstrate its efficacy in reversing delayed gastric emptying induced by various factors, suggesting its potential as a prokinetic agent. []

Future Directions

Further research is needed to fully elucidate the mechanism of action of DQ-2511 and to optimize its therapeutic potential. [] Investigations into its pharmacokinetic properties, long-term safety, and efficacy in clinical trials are crucial. Exploring the potential of DQ-2511 in combination therapies for gastrointestinal disorders could be another avenue for future research.

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

Compound Description: DQ-2511, also known as ecabapide, is an anti-ulcer drug with prokinetic activity. Its pharmacological profile indicates minimal influence on the central nervous system but notable effects on the autonomic nervous system and gastrointestinal system. DQ-2511 reduces gastric motility, emptying rate, and secretion, and reverses the delayed gastric emptying caused by cholecystokinin-octapeptide, dopamine, and alpha-calcitonin gene-related peptide in mice. It appears to act on the intrinsic and extrinsic autonomic innervation but does not directly bind to receptors for cholecystokinin-octapeptide, dopamine, serotonin, alpha-calcitonin gene-related peptide, nicotine, or muscarine.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride (15)

Compound Description: This compound serves as a lead structure in the development of anti-ulcer agents. It exhibits significant antiulcer activity when administered intraperitoneally to rats. Further modifications of this compound led to the discovery of DQ-2511 and other potent antiulcer agents.

(S)-[p-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-2-hydroxypropoxy] phenyl]-4-(2-thienyl)imidazole

Compound Description: This compound served as the starting point in a study aimed at developing a highly cardioselective beta-adrenoceptor antagonist without intrinsic sympathomimetic activity (ISA). Researchers explored various structural modifications around this core structure to reduce or eliminate ISA.

3-Amino-N-methylbenzamide

Compound Description: This compound is a major metabolite of DQ-2511 in rats. It is formed by N-dealkylation of the secondary amine at the 3-position of the benzamide moiety of DQ-2511 followed by acetylation.

Hydrochloride hydrate N-{[}3-{[}{[}2-{(3,4-Dimethoxyphenyl}ethyl]amino{]}propyl{]}{]-4-nitrobenzamide

Compound Description: This compound is an anti-arrhythmic agent characterized by its unique hydrochloride hydrate form. It contains a specific amount of water and exhibits a distinct melting point and spectroscopic properties.

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

Molecular Formula

C25H28N2O5S

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C25H28N2O5S/c1-17-7-5-6-8-21(17)27-33(29,30)24-16-20(11-9-18(24)2)25(28)26-14-13-19-10-12-22(31-3)23(15-19)32-4/h5-12,15-16,27H,13-14H2,1-4H3,(H,26,28)

InChI Key

WRISPKMSQZRTII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC)S(=O)(=O)NC3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.